molecular formula C11H13NO2 B8049665 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8049665
M. Wt: 191.23 g/mol
InChI Key: CPINVKYVAZMCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-31-4) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure features a unique bicyclic framework with a phenyl group and heteroatoms (N, O) that provide a rigid, three-dimensional scaffold . This rigidity is valuable for creating spatially well-defined molecular architectures, making it an excellent chiral building block for the synthesis of complex bioactive molecules . Scientifically, this enantiopure compound has been identified as a key intermediate in the development of novel therapeutics. Research highlights its application as a critical precursor for M4 muscarinic receptor agonists, a promising target for neurological disorders . The mechanism of action for final drug candidates derived from this scaffold involves high-affinity interaction with target proteins; the spirocyclic structure allows it to fit into binding sites with specificity, potentially modulating enzyme activity or cellular signaling pathways . The compound's value is further amplified by advanced synthetic methods, including biocatalytic routes using transaminases, which allow for the efficient production of the desired (R)-enantiomer with excellent enantioselectivity, supporting sustainable and scalable research . (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPINVKYVAZMCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali-Mediated Cyclization

In CN113214290A and CN113214290B, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitated cyclization of chloroacetylated intermediates to form 2,5-dioxa-8-azaspiro[3.5]nonane. Adapting this method:

  • Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol derivatives substituted with a phenyl group at the 7-position.

  • Chloroacetylation : React with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at ≤10°C.

  • Cyclization : Treat with NaH (1.1–2.0 eq) in THF at 0°C to room temperature (RT), yielding the spiro intermediate.

Example :

  • Yield : ~69% (analogous to compound 3 in CN113214290A).

  • Conditions : 0°C → RT, 2 hr, inert atmosphere.

Acid-Catalyzed Ring Closure

Alternative routes employ protic acids for cyclization. For instance, acetic acid (AcOH) activates intermediates during catalytic hydrogenation, as seen in the deprotection of Bn groups in CN113214290B. This method may enhance regioselectivity for phenyl-substituted spirocycles.

Catalytic Hydrogenation and Deprotection

Post-cyclization, removal of protecting groups (e.g., benzyl or Cbz) is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ (20–100 psi) is widely adopted.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (0.1–0.3 eq).

  • Solvent : Methanol or ethanol.

  • Additives : AcOH (activator).

  • Yield : 60–85% (depending on substitution).

Case Study :

  • Substrate : 7-Phenyl-protected spiro intermediate.

  • Reaction : 20–50°C, 8–20 hr, H₂ (50 psi).

  • Outcome : Deprotection to free amine, followed by salt formation (e.g., oxalate).

Alternative Routes: Multicomponent and Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Introducing the phenyl group via cross-coupling is feasible. For example, 8-(4-bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane (CAS:1556097-34-7) could undergo Suzuki coupling with phenylboronic acid.

Proposed Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 eq).

  • Solvent : Dioxane/H₂O (4:1).

  • Conditions : 80°C, 12 hr.

Rh(II)-Catalyzed [2+1+1] Assembly

As demonstrated in RSC publications, Rh(II) catalysts enable spirocycle formation via carbene insertion. For 7-phenyl derivatives:

  • Diazo Precursor : Phenyl-substituted diazo compound.

  • Catalyst : Rh₂(OAc)₄ (2 mol%).

  • Solvent : Dichloroethane (DCE), RT, 2–5 hr.

Advantages : High atom economy, modularity.

Reaction Optimization and Challenges

Solvent and Base Screening

Data from analogous syntheses highlight solvent-dependent yields:

SolventBaseYield (%)Reference
THFNaH69
DCMTEA63
DCENone (Rh catalysis)71

Key Insight : Polar aprotic solvents (THF, DMF) favor cyclization, while DCE suits catalytic methods.

Temperature and Stoichiometry

  • Cyclization : Lower temperatures (0°C) reduce side reactions.

  • Catalytic Hydrogenation : Higher H₂ pressure (50–100 psi) improves deprotection efficiency.

Scalability and Industrial Considerations

The four-step route from CN113214290B offers scalability:

  • Step 1 : Chloroacetylation (RT, 16 hr).

  • Step 2 : Cyclization (NaH, THF).

  • Step 3 : Reduction (LiAlH₄).

  • Step 4 : Hydrogenation (Pd/C, AcOH).

Throughput : 100 g-scale demonstrated.
Purity : Column chromatography (petroleum ether/EtOAc) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Core Structure Variations

2,6-Diazaspiro[3.4]octane Derivatives

  • Example : Nitrofuran carboxamide derivatives ().
  • Key Differences : Replaces the 2,5-dioxa groups with 2,6-diaza (two nitrogens), altering electronic density and hydrogen-bonding capacity.
  • Activity : Exhibits potent antitubercular activity (MIC = 0.016 µg/mL against Mycobacterium tuberculosis), highlighting the role of nitrogen positioning in bioactivity .

8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane Structure: Shares the 2,5-dioxa-8-aza core but includes benzyl and phenoxymethyl substituents (). Molecular Formula: C₁₉H₂₁NO₃ (MW = 311.381).

5,6-Diazaspiro[3.5]nonane Derivatives Example: Difluoro-hydroxyphenyl-substituted compound (). Structural Shift: Larger spiro system (3.5 vs. 3.4) with additional nitrogen atoms. Functional Role: Fluorine and hydroxy groups enhance solubility and target binding via polar interactions, contrasting with the hydrophobic phenyl group in the target compound .

7-Oxa-9-aza-spiro[4.5]decane Derivatives

  • Structure : Features a larger spiro[4.5]decane core with benzothiazole substituents ().
  • Electronic Effects : Benzothiazole’s aromaticity and electron-withdrawing nature differ from phenyl’s electron-rich profile, affecting π-π stacking and redox properties .
Physicochemical Property Predictions
  • Topological Indices : Gourava and hyper-Gourava indices correlate strongly (r > 0.95) with entropy, acentric factor, and enthalpy of vaporization in octane isomers (–2). While these indices are untested for spiro compounds, analogous methods could predict properties like solubility and stability based on molecular branching and heteroatom placement .

Biological Activity

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane, a spiro compound, is characterized by its unique bicyclic structure that includes a phenyl group, two oxygen atoms, and a nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name(7R)-7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane
CAS Number1556097-31-4
Molecular FormulaC11H13N2O2
Molecular Weight205.23 g/mol

This compound's spiro structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spiro configuration allows for high specificity in binding, which can modulate enzyme activities or alter cellular signaling pathways. This interaction can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways.
  • Alteration of Cellular Signaling : It may influence pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects that warrant further investigation for potential therapeutic use.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival.

Case Study: Anticancer Mechanism

A notable study investigated the effects of this compound on human cancer cell lines. The results showed:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Inhibition of cell migration and invasion

These findings suggest potential pathways through which the compound may exert its anticancer effects.

Applications in Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to act as a bioactive compound opens avenues for developing new therapeutic agents targeting various diseases.

Comparison with Similar Compounds

The biological activities of this compound can be compared with other heterocyclic compounds:

Compound TypeBiological Activity
Pyrrolopyrazine DerivativesAntimicrobial and anticancer
Pyrazole DerivativesDiverse biological activities
Pyrrolo[2,3-d]pyrimidineKinase inhibitors

This comparison highlights the unique properties of the spiro compound that may contribute to its distinct biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.